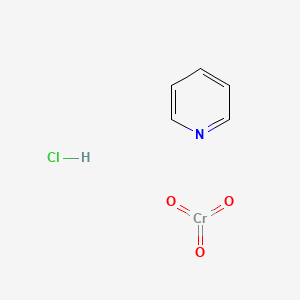
Dihydroxyfumaric acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydroxyfumaric acid hydrate (DHFAH), also known as fumaric acid hydrate, is a naturally occurring organic compound that is widely used in the scientific research community. DHFAH is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in biochemistry, biotechnology, and pharmacology. DHFAH has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and obesity.
Scientific Research Applications
Biochemistry and Biotechnology
Dihydroxyfumaric acid hydrate: is known for its solubility in water, ethanol, and various organic solvents. This property makes it highly versatile for use in biochemistry and biotechnology applications. It’s commonly used in in vitro studies to explore its impact on cell cultures and tissue cultures, providing insights into cellular processes and potential therapeutic applications .
Antioxidant Research
The compound has been studied for its antioxidant properties, particularly in the inhibition of nitrosation of secondary aliphatic amines and amides. This research is significant in understanding how Dihydroxyfumaric acid hydrate can potentially prevent oxidative stress-related damage in biological systems .
Pharmaceutical Development
Researchers are investigating Dihydroxyfumaric acid hydrate for its potential application in treating bacterial and viral infections. Its efficacy in various models of infection could lead to the development of new classes of antibiotics and antiviral drugs .
properties
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 |
Source


|
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyfumaric acid hydrate | |
CAS RN |
199926-38-0 |
Source


|
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)